Ethyl B-D-Ribo-Hex-3-Ulopyranoside

α-Glucosidase inhibition Diabetes research Natural product screening

Procure Ethyl β-D-ribo-hex-3-ulopyranoside (CAS 104953-08-4), a stereochemically pure carbohydrate derivative isolated from Coleus forskohlii and Hippophae rhamnoides. Unlike methyl or benzylidene analogs, this ethyl aglycone compound (IC₅₀ 158.2 µM) is a verified α-glucosidase inhibitor that does not form hydrates, ensuring reliable performance as a reference standard in HPLC/LC-MS assays and diabetes-related research. Confirm stereochemical integrity for your critical investigations.

Molecular Formula C8H14O6
Molecular Weight 206.19 g/mol
Cat. No. B12322101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl B-D-Ribo-Hex-3-Ulopyranoside
Molecular FormulaC8H14O6
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCCOC1C(C(=O)C(C(O1)CO)O)O
InChIInChI=1S/C8H14O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-5,7-10,12H,2-3H2,1H3
InChIKeySRQUBKZEXFGSOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl B-D-Ribo-Hex-3-Ulopyranoside: Core Physicochemical and Natural Source Data for Research Procurement


Ethyl β-D-ribo-hex-3-ulopyranoside (CAS 104953-08-4), also designated as ethyl β-D-ribo-hexopyranosid-3-ulose, is a carbohydrate derivative with the molecular formula C₈H₁₄O₆ and a molecular weight of 206.19 g/mol [1]. It is characterized by a six-membered pyranose ring and is a stereochemically defined compound (four stereocenters) [1]. This compound has been identified as a natural product, isolated from the plant species *Coleus forskohlii* [2] and the fruits of *Hippophae rhamnoides* .

Ethyl B-D-Ribo-Hex-3-Ulopyranoside: Why In-Class Analogs Cannot Guarantee Equivalent Biological Activity


Substituting ethyl β-D-ribo-hex-3-ulopyranoside with other hex-3-ulopyranoside derivatives, such as methyl or benzylidene-protected analogs, cannot guarantee equivalent performance due to critical differences in stereochemical stability and biological activity. Research has demonstrated that minor configurational changes profoundly impact chemical behavior: for instance, β-D-xylo-hexopyranosid-3-uloses readily equilibrate with their hydrates, whereas the α- and β-D-ribo isomers, including the target compound, do not form hydrates under identical conditions [1]. Furthermore, the ethyl aglycone in this specific compound is a consequence of its natural biosynthesis, which is not replicated by synthetically derived methyl or other alkyl analogs [2]. Most critically, ethyl β-D-ribo-hex-3-ulopyranoside has demonstrated α-glucosidase inhibitory activity, a specific biological effect that cannot be assumed for its close structural relatives and must be verified for each individual compound [3].

Ethyl B-D-Ribo-Hex-3-Ulopyranoside: A Quantitative Evidence Guide for Differentiated Selection in Research


Ethyl B-D-Ribo-Hex-3-Ulopyranoside: Quantified α-Glucosidase Inhibitory Activity Versus Acarbose Reference

Ethyl β-D-ribo-hex-3-ulopyranoside exhibits α-glucosidase inhibitory activity with an IC₅₀ value of 158.2 μM, demonstrating a quantifiable biological effect that differentiates it from structurally similar analogs in the same study [1].

α-Glucosidase inhibition Diabetes research Natural product screening

Ethyl B-D-Ribo-Hex-3-Ulopyranoside: Verifiable Natural Product Provenance from Coleus forskohlii vs. Synthetic Analogs

Ethyl β-D-ribo-hex-3-ulopyranoside is a verified natural product that can be isolated from *Coleus forskohlii* and produced via biotransformation using *Coleus forskohlii* hairy root cultures, which convert ethanol to the target ethyl glycoside and its corresponding β-D-glucopyranoside [1]. In contrast, synthetic routes to methyl analogs, such as methyl 4-O-methyl-β-D-ribo-hex-3-ulopyranoside, require multi-step chemical synthesis from glucose derivatives [2].

Natural product chemistry Biotransformation Coleus forskohlii

Ethyl B-D-Ribo-Hex-3-Ulopyranoside: Structural Model for Oxidized Cellulose Units with Defined Crystallographic Data

Methyl 4-O-methyl-β-D-ribo-hex-3-ulopyranoside, a closely related analog of ethyl β-D-ribo-hex-3-ulopyranoside, has been rigorously characterized as a model compound for partially oxidized anhydroglucose units in cellulose, with complete crystallographic data including unit cell parameters (a=8.404(2), b=4.5716(10), c=13.916(3) Å, β=107.467(4)°, space group P2₁) [1][2]. The target ethyl compound shares this core 3-keto-pyranoside scaffold, positioning it as a potential model for studying oxidative damage in cellulosic materials.

Cellulose chemistry Oxidized polysaccharides Model compounds

Ethyl B-D-Ribo-Hex-3-Ulopyranoside: Evidence-Backed Research and Industrial Application Scenarios


α-Glucosidase Inhibition Screening and Antidiabetic Natural Product Research

Ethyl β-D-ribo-hex-3-ulopyranoside can be employed as a reference compound or test article in α-glucosidase inhibition assays for diabetes-related research. Its measured IC₅₀ of 158.2 μM provides a quantitative benchmark for comparing the potency of newly isolated natural products or synthetic derivatives [1]. The compound's natural origin from *Coleus forskohlii* and *Hippophae rhamnoides* further supports its use in phytochemical and ethnopharmacological investigations [2].

Natural Product Reference Standard for Chromatographic Analysis and Compound Identification

Given its confirmed isolation from multiple plant species and its characterization as a natural product, ethyl β-D-ribo-hex-3-ulopyranoside serves as a reliable reference standard for analytical chemistry applications [2]. It can be used to identify and quantify the presence of this specific 3-keto-pyranoside in plant extracts via HPLC or LC-MS, differentiating it from other co-occurring carbohydrate derivatives [2].

Model Compound for Oxidized Cellulose Research and Aging Studies

Based on the validated use of its methyl analog as a model for oxidized anhydroglucose units, ethyl β-D-ribo-hex-3-ulopyranoside is a credible candidate for studies on cellulose degradation [3][4]. It can be utilized in research focused on chromophore formation, yellowing, brightness reversion, and oxidative aging processes in pulp, paper, and textile materials [4].

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